[4-(phosphonomethyl)phenyl]methylphosphonic Acid

Catalog No.
S794777
CAS No.
4546-06-9
M.F
C8H12O6P2
M. Wt
266.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(phosphonomethyl)phenyl]methylphosphonic Acid

CAS Number

4546-06-9

Product Name

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

IUPAC Name

[4-(phosphonomethyl)phenyl]methylphosphonic acid

Molecular Formula

C8H12O6P2

Molecular Weight

266.12 g/mol

InChI

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14)

InChI Key

ZURHBENZJDSCRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O

Synthesis and Characterization:

[4-(Phosphonomethyl)phenyl]methylphosphonic acid is a synthetic organophosphorus compound. Research efforts have been directed towards developing efficient and scalable methods for its synthesis. Studies have reported various approaches, including the Arbuzov reaction and the Michaelis-Arbuzov reaction, for its preparation. [, ]

Characterization of the synthesized compound is crucial for confirming its identity and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed for this purpose. []

Potential Applications in Catalysis:

Research suggests that [4-(phosphonomethyl)phenyl]methylphosphonic acid possesses potential applications in catalysis. Its phosphonate groups can act as chelating ligands, enabling the coordination of metal ions. Studies have explored its use as a ligand in the design of new catalysts for various organic transformations. [, ]

Material Science Applications:

The potential of [4-(phosphonomethyl)phenyl]methylphosphonic acid as a building block for the development of functional materials is being investigated. Its ability to form self-assembled structures due to hydrogen bonding and π-π stacking interactions is of particular interest. Research explores its use in the synthesis of porous materials, metal-organic frameworks, and flame retardants. [, ]

[4-(Phosphonomethyl)phenyl]methylphosphonic acid is a phosphonic acid derivative characterized by its unique structure, which includes a phenyl ring substituted with a phosphonomethyl group and a methylphosphonic acid moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science. Its chemical structure allows for interactions with biological systems, making it a subject of interest in pharmacological studies.

The chemical reactivity of [4-(phosphonomethyl)phenyl]methylphosphonic acid is primarily influenced by its phosphonic acid functional groups. These groups can participate in several types of reactions:

  • Nucleophilic Substitution: The phosphonic acid can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are often more lipophilic and may exhibit different biological activities.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze, releasing phosphonic acid derivatives.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

[4-(Phosphonomethyl)phenyl]methylphosphonic acid exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that phosphonic acids can inhibit microbial growth, making them potential candidates for developing antibiotics.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in treating diseases related to enzyme dysfunction.
  • Pharmacological Effects: Its structural features suggest that it could interact with biological targets, influencing cellular processes and potentially leading to therapeutic applications.

The biological activity of this compound is often evaluated through bioassays that measure its effects on living organisms or cells .

Several methods exist for synthesizing [4-(phosphonomethyl)phenyl]methylphosphonic acid:

  • Direct Phosphonation: This method involves the reaction of phenyl methyl ether with phosphorus oxychloride, followed by hydrolysis to yield the desired phosphonic acid.
  • Methylation of Phosphonic Acids: Starting from simpler phosphonic acids, methylation can be performed using methyl iodide under basic conditions.
  • Multi-step Synthesis: A more complex route may involve several steps including protection-deprotection strategies and coupling reactions to introduce the phenyl group.

These synthesis methods allow for the production of the compound with varying degrees of purity and yield

[4-(Phosphonomethyl)phenyl]methylphosphonic acid has several applications across different fields:

  • Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific biochemical pathways in plants and pests.
  • Medicinal Chemistry: Its potential as an antibiotic or enzyme inhibitor makes it valuable in drug development.
  • Material Science: The compound's properties may be exploited in creating new materials with specific functionalities.

The versatility of this compound underscores its importance in both research and practical applications .

Interaction studies involving [4-(phosphonomethyl)phenyl]methylphosphonic acid focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Investigations using techniques such as surface plasmon resonance can elucidate how this compound binds to proteins, providing insights into its mechanism of action.
  • Cellular Uptake Studies: Understanding how the compound enters cells can inform its bioavailability and therapeutic potential.
  • Toxicity Assessments: Evaluating the safety profile through in vitro assays helps determine any adverse effects associated with its use.

These studies are crucial for advancing the compound's development into viable pharmaceutical agents .

Several compounds share structural similarities with [4-(phosphonomethyl)phenyl]methylphosphonic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
GlyphosateAminomethylphosphonic acidWidely used herbicide
Aminomethylphosphonic AcidContains amino groupPotential antibiotic properties
Phosphonates (General Class)Phosphate backboneBroad range of biological activities

While glyphosate is primarily known for its herbicidal properties, [4-(phosphonomethyl)phenyl]methylphosphonic acid stands out due to its potential dual roles in agriculture and medicine. Its unique combination of functional groups allows it to interact differently within biological systems compared to other phosphonates .

XLogP3

-2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H290 (100%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Wikipedia

CHEMBL358865

Dates

Modify: 2023-08-15

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